molecular formula C24H21N3O6 B2944546 3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891121-50-9

3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2944546
CAS-Nummer: 891121-50-9
Molekulargewicht: 447.447
InChI-Schlüssel: ZJWIBYDFVMBSMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The phenoxy moiety at the benzamide position distinguishes it from other analogs in this class.

Eigenschaften

IUPAC Name

3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-29-19-13-16(14-20(30-2)21(19)31-3)23-26-27-24(33-23)25-22(28)15-8-7-11-18(12-15)32-17-9-5-4-6-10-17/h4-14H,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIBYDFVMBSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of 3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step synthetic routes. The process may include the formation of intermediate compounds through reactions such as nucleophilic substitutions and cyclizations. A common approach is to react phenolic compounds with oxadiazole derivatives under controlled conditions to yield the final product .

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit various antimicrobial activities. For instance:

  • Antibacterial Effects : Compounds with oxadiazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies demonstrated that certain derivatives inhibited Staphylococcus aureus and Escherichia coli, with mechanisms likely involving the inhibition of fatty acid biosynthesis enzymes such as enoyl-acyl carrier protein reductase (FabI) .
  • Antifungal Activity : Some oxadiazole derivatives have also been tested for antifungal properties against pathogens like Candida albicans, showing promising results in inhibiting fungal growth .

Anticancer Activity

The anticancer potential of 3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been evaluated in several studies:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and glioblastoma (SNB-19). The mechanism of action was linked to apoptosis induction as evidenced by morphological changes and western blot analyses showing activation of apoptotic pathways .
  • Molecular Docking Studies : Computational studies indicated that the compound binds effectively to target proteins involved in cancer cell proliferation. This suggests a strong potential for further development as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis. Their findings revealed that specific compounds exhibited strong inhibitory effects both in active and dormant states .
  • Anticancer Evaluation : In a study by Salama et al. (2020), a series of benzamide derivatives were synthesized and tested against Clostridium difficile strains. One compound showed significantly higher activity than standard treatments like vancomycin .

Data Summary

Biological ActivityTarget Organisms/CellsMechanism of ActionReference
AntibacterialStaphylococcus aureus, E. coliInhibition of fatty acid biosynthesis
AntifungalCandida albicansDisruption of cell membrane integrity
AnticancerMCF-7, SNB-19Induction of apoptosis via caspase activation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Anticancer Potential

The trimethoxyphenyl group is critical for microtubule destabilization, as seen in combretastatin analogs . While the target compound shares this moiety, its phenoxy-benzamide linkage differs from sulfonyl or sulfanyl groups in analogs like N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which prioritize antimicrobial over anticancer activity . In contrast, compound 19b, a 1,2,4-oxadiazole derivative, demonstrates potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, suggesting that the oxadiazole ring position (1,3,4 vs. 1,2,4) and substituent electronegativity significantly influence efficacy .

Antimicrobial and Antifungal Activity

The target compound’s lack of sulfonyl/sulfanyl groups may limit its antifungal potency compared to 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives, which inhibit fungal growth at sub-micromolar concentrations . Similarly, LMM5 and LMM11, bearing sulfamoyl groups, exhibit activity against Candida albicans by targeting thioredoxin reductase . However, the phenoxy group in the target compound could enhance membrane permeability, a hypothesis requiring experimental validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted benzamides with hydrazine derivatives. A reflux method in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) is commonly employed for oxadiazole ring formation . The 3,4,5-trimethoxyphenyl moiety (IUPAC Key: VTCDZPUMZAZMSB-UHFFFAOYSA-N) is introduced via nucleophilic substitution or coupling reactions .
  • Key Variables : Reaction time, solvent polarity, and stoichiometric ratios of intermediates (e.g., hydrazides vs. carbonyl compounds).

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.007 Å) and confirms orthorhombic crystal symmetry (space group P21_121_121_1) .
  • 1H/13C NMR : Assigns methoxy proton signals (δ 3.76–3.86 ppm) and aromatic regions .
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 325.81 for related oxadiazole derivatives) .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance oxadiazole ring formation yield?

  • Methodology :

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to stabilize intermediates .
  • Catalyst variation : Test p-toluenesulfonic acid or Lewis acids (e.g., ZnCl2_2) for accelerated cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30–60 minutes while maintaining >80% yield .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide vs. methoxy groups on the phenyl ring) .
  • Assay standardization : Validate protocols using identical cell lines, incubation times, and endpoint measurements .
    • Case Study : A 3,4,5-trimethoxyphenyl analog showed 10-fold higher cytotoxicity than its 4-methoxy counterpart due to enhanced membrane permeability .

Q. What computational strategies predict target binding modes and pharmacokinetics?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like acetyl-CoA carboxylase (ACC) or tubulin .
  • ADMET prediction : SwissADME estimates logP (~3.5) and bioavailability scores (>0.55) for lead optimization .

Q. How to achieve regioselective functionalization of the 3,4,5-trimethoxyphenyl group?

  • Methodology :

  • Protecting groups : Temporarily block methoxy groups with acetyl or benzyl ethers before introducing halogens or alkyl chains .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the C2 position of the oxadiazole ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.